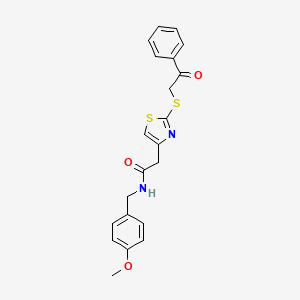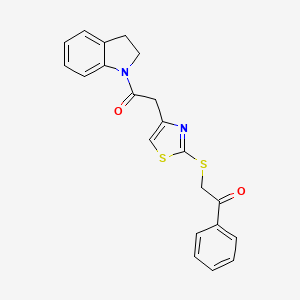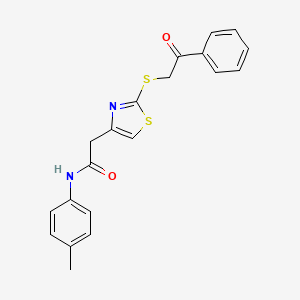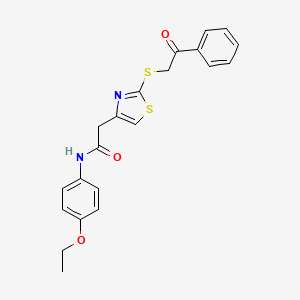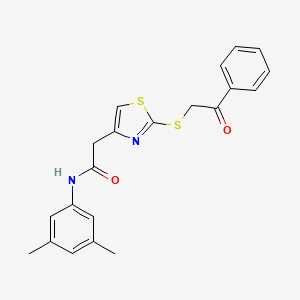
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
説明
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, also known as compound 1, is a synthetic compound with potential biological activity. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
作用機序
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects the downstream signaling pathways associated with these receptors . These pathways are involved in cell proliferation, survival, and angiogenesis, which are critical processes in cancer progression .
Pharmacokinetics
The pharmacokinetic properties of the compound were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
The result of the compound’s action is the inhibition of EGFR and VEGFR-2, leading to the suppression of the downstream signaling pathways . This can potentially inhibit the growth and proliferation of cancer cells, particularly in TNBC .
Action Environment
The action of the compound can be influenced by various environmental factors, including the physiological conditions of the body and the presence of other molecules
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer, inflammation, and infectious diseases, making it a useful tool for studying these diseases. However, one limitation of using N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1. One area of interest is its potential use in combination with other drugs to enhance its activity. Another area of interest is its potential use in animal models to study its efficacy and safety. In addition, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 and its potential use in treating various diseases.
科学的研究の応用
Compound 1 has been studied for its potential use in treating various diseases. In vitro studies have shown that it has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide 1 has shown potential as an anti-infective agent against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-17-9-7-15(8-10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJSTBOCFBDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B3311042.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B3311048.png)
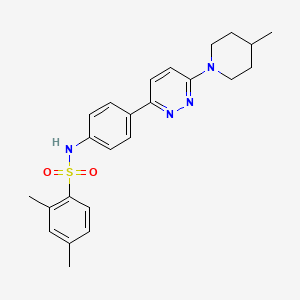
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3311065.png)
![4-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311069.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3311073.png)
![2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3311075.png)
![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3311079.png)
